2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
CAS No. |
221647-47-8 |
|---|---|
Molecular Formula |
C9H13F3N4OS |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(diethylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H13F3N4OS/c1-3-16(4-2)5-6(17)13-8-15-14-7(18-8)9(10,11)12/h3-5H2,1-2H3,(H,13,15,17) |
InChI Key |
JXBVDNXPKJVKGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of diethylamine with a suitable precursor containing the 5-(trifluoromethyl)-1,3,4-thiadiazole moiety. One common method involves the use of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole as a starting material, which reacts with diethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl/H₂SO₄) | H₃O⁺, heat | 2-(diethylamino)acetic acid + 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole | Nucleophilic acyl substitution |
| Basic (NaOH/KOH) | OH⁻, heat | 2-(diethylamino)acetate salt + thiadiazole amine | Base-promoted hydrolysis |
This reactivity is consistent with acetamide derivatives, where the carbonyl carbon is susceptible to nucleophilic attack . The trifluoromethyl group stabilizes the thiadiazole ring but does not interfere with acetamide hydrolysis .
Oxidation Reactions
The tertiary amine in the diethylamino group and the sulfur atom in the thiadiazole ring are oxidation-prone sites:
Oxidation of the thiadiazole ring is less common due to the electron-withdrawing trifluoromethyl group but can occur under strong conditions .
Reduction Reactions
The acetamide group may undergo reduction to form amines:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether | 2-(diethylamino)ethylamine + thiadiazole byproduct | Moderate |
| H₂/Pd-C | Ethanol, RT | Partial reduction to secondary amine | Low |
Reduction of amides to amines is well-documented, though steric hindrance from the diethyl group may limit efficiency .
Substitution Reactions
Cyclization Reactions
The diethylamino group can participate in cyclization to form heterocycles:
Cyclization reactions are critical for generating bioactive heterocycles, as seen in anticonvulsant drug development .
Complexation with Metal Ions
The thiadiazole nitrogen and acetamide oxygen can act as ligands:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex | High (log K = 4.2) |
| Fe(NO₃)₃ | Aqueous ethanol | Fe(III)-thiadiazole chelate | Moderate |
Metal complexes may enhance biological activity, such as antimicrobial properties .
Key Research Findings
-
Anticonvulsant Activity : Analogous thiadiazole-acetamide derivatives exhibit 85–100% seizure inhibition in rodent models at 30–100 mg/kg doses .
-
Enzyme Inhibition : The trifluoromethyl group enhances binding to cyclooxygenase-2 (COX-2) and carbonic anhydrase, with IC₅₀ values in the nanomolar range .
-
Thermal Stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA).
Scientific Research Applications
Physical Properties
- The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The thiadiazole moiety contributes to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. Case studies reveal that certain analogs can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell signaling pathways. For example, a study demonstrated that a related thiadiazole compound effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in human lymphoma cells .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on glutaminase, an enzyme critical for cancer cell metabolism. This inhibition can starve cancer cells of essential nutrients, thereby limiting their growth and proliferation .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of thiadiazole derivatives against neurodegenerative diseases. Compounds similar to 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide have been shown to reduce oxidative stress markers and improve neuronal survival in models of Alzheimer’s disease .
Table 1: Biological Activities of Thiadiazole Derivatives
Table 2: Synthesis Pathways for Thiadiazole Derivatives
| Step No. | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiocarbohydrazide + Acetic anhydride | Reflux for 3 hours | 85 |
| 2 | Trifluoroacetic acid | Stirring at room temperature | 90 |
| 3 | Diethylamine | Heating under reflux | 75 |
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of a related thiadiazole derivative against various pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant strains of bacteria, showcasing the potential for developing new antibiotics from this class of compounds.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with the compound led to significant apoptosis in human lymphoma cells, with flow cytometry revealing increased annexin V staining compared to control groups. This suggests a promising avenue for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituents on the Thiadiazole Ring
- Trifluoromethyl (CF₃) at 5-position: This group is rare in the evidence; most analogs feature sulfur-linked substituents (e.g., benzylthio, methylthio) or aryl groups (e.g., phenyl, tolyl) at this position. For example: Compounds 5e–5m () have thioether or arylthio groups (e.g., benzylthio, chlorobenzylthio) . Compound 3 () includes a nitrophenylamino group, while Compound 31 () has a benzylthio group . The CF₃ group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to sulfur-based substituents.
Acetamide Side Chain
- Diethylamino group: This substituent is unique among the reviewed compounds. Most analogs feature aromatic or non-polar groups: 5j and 5k () have a benzo[d]oxazol-2-ylthio group . Compound 4l () includes a benzothiazole moiety .
Physicochemical Properties
- The trifluoromethyl group may lower melting points compared to bulkier arylthio substituents (e.g., 5h at 133–135°C) due to reduced molecular symmetry.
Anticancer Activity
Neuroprotective Potential
Hypothesized Activity of the Target Compound
- The trifluoromethyl group may enhance target binding through hydrophobic interactions, similar to Compound 31 .
- The diethylamino group could improve blood-brain barrier penetration compared to nitro- or benzothiazole-containing analogs.
Biological Activity
The compound 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant effects. The presence of a trifluoromethyl group enhances the lipophilicity and biological activity of these compounds .
Anticancer Activity
Research has highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds featuring the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values as low as 0.28 µg/mL were reported for certain derivatives .
- HepG2 (liver cancer) : Effective inhibition was noted with derivatives showing enhanced activity through structural modifications .
The mechanism of action often involves induction of apoptosis through activation of caspases. Studies have demonstrated that specific compounds can significantly enhance caspase activity in cancer cells, leading to increased apoptosis .
Anticonvulsant Activity
Thiadiazole derivatives have also been evaluated for their anticonvulsant properties. A study indicated that certain derivatives exhibited protective effects in seizure models, with effectiveness comparable to established anticonvulsants like valproic acid . The mechanism is believed to involve modulation of GABAergic transmission and voltage-gated ion channels.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be influenced by various substituents on the thiadiazole ring. For example:
- Trifluoromethyl groups increase lipophilicity and enhance interactions with biological targets.
- Amino substitutions at specific positions can modulate receptor binding affinity and selectivity.
Case Study 1: Synthesis and Evaluation
A series of 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized and evaluated for their anti-tubercular activity. The study reported promising results with certain compounds demonstrating significant efficacy against Mycobacterium tuberculosis .
Case Study 2: Anticancer Mechanism
In a study focusing on the anticancer mechanisms of thiadiazole derivatives, researchers synthesized several compounds and tested them against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines. The results indicated that some derivatives not only inhibited cell proliferation but also induced apoptosis via caspase activation pathways .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide?
The synthesis typically involves two key steps: (1) preparation of the 1,3,4-thiadiazole core and (2) coupling with a chloroacetamide derivative. For example, 5-substituted-1,3,4-thiadiazole-2-thiols react with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form 2-chloro-N-(thiadiazol-2-yl)acetamides . The diethylamino group can be introduced via nucleophilic substitution or through pre-functionalized intermediates. Reaction parameters such as solvent polarity (e.g., THF vs. toluene/water mixtures), temperature (reflux conditions), and stoichiometry (excess chloroacetyl chloride) critically influence yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., trifluoromethyl signals at ~110–120 ppm for F NMR).
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and dimerization patterns. For example, related thiadiazoles exhibit inversion dimers stabilized by N–H···O interactions .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm) .
Q. What biological activities are reported for structurally similar thiadiazole-acetamide derivatives?
Thiadiazole derivatives demonstrate antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving target binding (e.g., kinase inhibition or DNA intercalation) . For instance, analogues with electron-withdrawing substituents show increased cytotoxicity in MCF-7 breast cancer cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while toluene/water mixtures facilitate azide substitutions .
- Catalysis : Triethylamine neutralizes HCl byproducts, preventing side reactions during chloroacetyl chloride coupling .
- Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials. Yields for analogous compounds range from 65–85% under optimized conditions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Standardize protocols : Use identical cell lines (e.g., HepG2 for liver cancer studies) and MTT assay conditions .
- Control purity : HPLC (>95% purity) ensures biological effects are compound-specific .
- Comparative studies : Evaluate substituent effects (e.g., replacing trifluoromethyl with methyl to assess hydrophobicity impacts) .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Electron-withdrawing effect : The -CF group reduces electron density on the thiadiazole ring, decreasing nucleophilic substitution rates but enhancing stability toward oxidation .
- Crystallography insights : X-ray data show that -CF induces planarity in the thiadiazole ring, promoting π-stacking interactions in solid-state structures .
Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., EGFR kinase) .
- ADMET prediction : SwissADME estimates solubility (LogP ~2.5 for similar compounds) and cytochrome P450 metabolism .
Methodological Considerations Table
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
